molecular formula C12H16N2O2S B12728026 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- CAS No. 120729-98-8

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

Cat. No.: B12728026
CAS No.: 120729-98-8
M. Wt: 252.33 g/mol
InChI Key: QBZHGDVNLAQFGN-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications. The sulfonamide group in this compound adds to its pharmacological significance, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- typically involves the introduction of the sulfonamide group to the indole nucleus. One common method is the reaction of indole derivatives with sulfonyl chlorides under basic conditions. For instance, the reaction of 1H-indole-5-amine with N,N,1,3-tetramethylsulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by sulfonamide formation. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups to the indole ring .

Scientific Research Applications

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indole nucleus can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is unique due to the specific positioning of the sulfonamide group and the presence of multiple methyl groups. This structural configuration can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

120729-98-8

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N,N,1,3-tetramethylindole-5-sulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3

InChI Key

QBZHGDVNLAQFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C

Origin of Product

United States

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